![molecular formula C19H22O2 B5671202 4,4'-(4-methyl-1,1-cyclohexanediyl)diphenol](/img/structure/B5671202.png)
4,4'-(4-methyl-1,1-cyclohexanediyl)diphenol
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Overview
Description
4,4'-(4-methyl-1,1-cyclohexanediyl)diphenol represents a chemical compound with significant interest in various scientific fields due to its unique structural characteristics and potential as a precursor in the synthesis of more complex molecules. This compound is part of a broader family of compounds where cyclohexanediyl rings are linked with phenol units, offering diverse chemical and physical properties.
Synthesis Analysis
The synthesis of compounds related to 4,4'-(4-methyl-1,1-cyclohexanediyl)diphenol often involves complex organic synthesis routes, including the formation of cyclohexadiene rings, phenol units, and the precise introduction of methyl groups. Techniques and methods vary widely, focusing on optimizing yield, purity, and structural specificity (Nishino et al., 1991).
Molecular Structure Analysis
The molecular structure of 4,4'-(4-methyl-1,1-cyclohexanediyl)diphenol and its derivatives has been extensively studied, revealing insights into the spatial arrangement, bond lengths, and angles critical for understanding its chemical behavior. X-ray crystallography has played a pivotal role in elucidating these structures, showing the cyclohexanediyl core's influence on the overall molecular conformation (Shuai et al., 2009).
Chemical Reactions and Properties
Chemical reactions involving 4,4'-(4-methyl-1,1-cyclohexanediyl)diphenol derivatives are diverse, encompassing a range of addition, substitution, and cycloaddition processes. These reactions underscore the compound's versatility as a chemical building block. Its properties, such as reactivity and stability, are influenced by the cyclohexanediyl ring's conformation and the electronic effects of the phenol groups (Mayr et al., 1993).
Physical Properties Analysis
The physical properties of 4,4'-(4-methyl-1,1-cyclohexanediyl)diphenol, including melting point, boiling point, solubility, and crystal structure, are crucial for its handling and application in various chemical processes. The compound's solid-state structure, for example, has been characterized to show specific molecular arrangements that influence its physical properties and reactivity (Zhao et al., 2009).
Chemical Properties Analysis
The chemical properties of 4,4'-(4-methyl-1,1-cyclohexanediyl)diphenol, including acidity, basicity, and reactivity towards various reagents, are defined by its phenolic hydroxyl groups and the cyclohexanediyl core. These properties are pivotal in its role as a precursor for further chemical modifications and in forming complexes with metals or other organic compounds (Dolaz et al., 2009).
properties
IUPAC Name |
4-[1-(4-hydroxyphenyl)-4-methylcyclohexyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O2/c1-14-10-12-19(13-11-14,15-2-6-17(20)7-3-15)16-4-8-18(21)9-5-16/h2-9,14,20-21H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPHDZYSMEITSBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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